molecular formula C15H19F2NO4 B3141828 (R)-b-(Boc-amino)-2,5-difluorobenzenebutanoic acid CAS No. 486459-98-7

(R)-b-(Boc-amino)-2,5-difluorobenzenebutanoic acid

Cat. No.: B3141828
CAS No.: 486459-98-7
M. Wt: 315.31 g/mol
InChI Key: DYAISPAQPPRCQC-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-b-(Boc-amino)-2,5-difluorobenzenebutanoic acid is a chiral compound that features a tert-butoxycarbonyl (Boc) protected amino group and two fluorine atoms on a benzene ring

Mechanism of Action

Target of Action

The primary target of Sitagliptin Defuoro Impurity 4 is the dipeptidyl peptidase-4 (DPP-4) enzyme . DPP-4 is a key enzyme involved in the degradation of incretins, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP) . These incretins play a crucial role in regulating blood glucose levels .

Mode of Action

Sitagliptin Defuoro Impurity 4, as a DPP-4 inhibitor, slows the DPP-4 mediated inactivation of incretins like GLP-1 and GIP . This results in an increase in the concentration of these incretins, leading to glucose-dependent increases in insulin and decreases in glucagon to improve control of blood sugar .

Biochemical Pathways

The inhibition of DPP-4 leads to an increase in the levels of active incretins, GLP-1 and GIP . These incretins enhance glucose-induced insulin secretion, thereby improving glycemic control . Furthermore, the dipeptides liberated from GLP-1 and GIP have been found to deteriorate glucose tolerance, reduce insulin, and increase portal glucagon levels .

Pharmacokinetics

Sitagliptin is well absorbed and approximately 80% is excreted unchanged in the urine . The renal clearance of sitagliptin averages 388 mL/min and is largely uninfluenced by the dose administered .

Result of Action

The inhibition of DPP-4 by Sitagliptin Defuoro Impurity 4 leads to improved glucose tolerance and plasma insulin levels . It also results in a decrease in NO production and free radicals generation . No alterations were observed in mitochondrial membrane potential (δψm) or dna damage at the tested concentrations .

Action Environment

The action of Sitagliptin Defuoro Impurity 4 is influenced by various environmental factors. For instance, the presence of impurities might increase the cytotoxicity and oxidative stress of the pharmaceutical formulations at certain concentrations . More research is needed to fully understand how different environmental factors influence the action, efficacy, and stability of Sitagliptin Defuoro Impurity 4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-b-(Boc-amino)-2,5-difluorobenzenebutanoic acid typically involves the protection of the amino group with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a suitable base. The reaction conditions often include mild temperatures and solvents like dichloromethane or tetrahydrofuran .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated peptide synthesizers. The Boc protection is a common strategy in peptide synthesis, allowing for the selective protection and deprotection of amino groups during multi-step synthesis .

Chemical Reactions Analysis

Types of Reactions

®-b-(Boc-amino)-2,5-difluorobenzenebutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetic acid (TFA) for Boc deprotection, hydrogenation catalysts for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-b-(Boc-amino)-2,5-difluorobenzenebutanoic acid is unique due to the presence of both Boc-protected amino group and fluorine atoms on the benzene ring. This combination of features provides distinct reactivity and stability, making it valuable in various synthetic and research applications .

Properties

IUPAC Name

(3R)-4-(2,5-difluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F2NO4/c1-15(2,3)22-14(21)18-11(8-13(19)20)7-9-6-10(16)4-5-12(9)17/h4-6,11H,7-8H2,1-3H3,(H,18,21)(H,19,20)/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYAISPAQPPRCQC-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=C(C=CC(=C1)F)F)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=C(C=CC(=C1)F)F)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-b-(Boc-amino)-2,5-difluorobenzenebutanoic acid
Reactant of Route 2
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(R)-b-(Boc-amino)-2,5-difluorobenzenebutanoic acid
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(R)-b-(Boc-amino)-2,5-difluorobenzenebutanoic acid
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(R)-b-(Boc-amino)-2,5-difluorobenzenebutanoic acid
Reactant of Route 5
Reactant of Route 5
(R)-b-(Boc-amino)-2,5-difluorobenzenebutanoic acid
Reactant of Route 6
(R)-b-(Boc-amino)-2,5-difluorobenzenebutanoic acid

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